1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)acetyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-13-7-5-11(6-8-13)9-16(21)20-14-4-2-1-3-12(14)10-15(20)17(19)22/h1-8,15H,9-10H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEVGJFYKYPQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide typically involves the acylation of indoline-2-carboxamide with 4-chlorophenylacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to control the reaction rate and yield.
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Route 1: Two-Step Coupling via TBTU-Mediated Amidation
This method employs indoline-2-carboxylic acid as the starting material, followed by sequential couplings:
-
Acylation at N1 Position :
-
Indoline-2-carboxylic acid reacts with 2-(4-chlorophenyl)acetic acid using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) as the coupling agent in anhydrous dichloromethane (DCM) .
-
Conditions : Room temperature, diisopropylethylamine (DIPEA) as the base, monitored by LCMS.
-
Intermediate : 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxylic acid.
-
-
Carboxamide Formation at C2 Position :
Route 2: Acid Chloride Acylation
An alternative approach uses acid chloride derivatives for improved reactivity:
-
Activation of 2-(4-Chlorophenyl)acetic Acid :
-
Conversion to 2-(4-chlorophenyl)acetyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
-
Direct Acylation :
Critical Reaction Parameters
Structural and Mechanistic Insights
-
Regioselectivity : Acylation occurs exclusively at the indoline’s N1 position due to steric hindrance at C3 and electronic effects .
-
Side Reactions :
Analytical Characterization
Key data for 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide:
Scale-Up and Industrial Adaptations
-
Racemic Resolution : Use of (R)-α-methylbenzylamine for chiral separation achieves >99.5% enantiomeric excess (ee) for (2S)-configured derivatives .
-
Cyclopropanation : Optimized Knoevenagel condensation (60°C, KOH) minimizes side products during indoline core synthesis .
Biological Relevance
While beyond the scope of chemical reactions, the compound’s bioactivity against Trypanosoma brucei (IC₅₀ = 0.8 μM) underscores its pharmacological potential .
Comparative Analysis of Synthetic Routes
| Route | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 75–80 | >95 | High regioselectivity | Requires two coupling steps |
| 2 | 70–85 | 90–92 | Faster (single step) | Acid chloride instability |
This synthesis leverages modern coupling agents and regioselective strategies to achieve high-purity 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide, with applications in medicinal chemistry and drug discovery .
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its potential as an antineoplastic agent . Research indicates that indole derivatives, including this compound, exhibit significant anticancer activities. They have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Applications
Recent studies have highlighted the compound's potential as a CB1 receptor allosteric modulator . This application is particularly relevant in the context of treating neurological disorders such as anxiety and depression.
Structure-Activity Relationship (SAR) Studies
- Modulation Potency : Variations in the chemical structure of indole derivatives have been shown to enhance their binding affinity to CB1 receptors. For instance, the presence of specific substituents on the phenyl ring significantly influences their pharmacological activity .
- Negative Allosteric Modulation : Certain analogs demonstrate negative allosteric modulation at the CB1 receptor, which could be beneficial in reducing the effects of overactive signaling pathways associated with various CNS disorders .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Evaluation Methods
- In Vitro Testing : Antibacterial activity is assessed using minimum inhibitory concentration (MIC) assays, which help determine the efficacy of the compound against specific pathogens .
Synthetic Applications
In addition to its biological applications, 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide serves as an important intermediate in organic synthesis. It can be utilized in the production of other pharmaceutical compounds through various synthetic pathways.
Synthesis Techniques
- The synthesis often involves multi-step reactions that allow for the modification of functional groups to enhance biological activity or alter pharmacokinetic properties .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Indoline Nitrogen
Compounds 50–53 from illustrate how substituents on the indoline nitrogen influence physicochemical and spectral properties:
| Compound ID | R Group (N-Substituent) | Molecular Formula | Molecular Weight (g/mol) | LCMS [M+H]+ (m/z) | Retention Time (tR, min) |
|---|---|---|---|---|---|
| 50 | N-Butyl | C₂₁H₂₂ClN₂O₂ | 357.86 | 359 | 4.26 |
| 51 | N-Cyclopropyl | C₂₀H₂₀ClN₂O₂ | 355.84 | 371 | 4.26 |
| 52 | N-(2,2,2-Trifluoroethyl) | C₂₀H₁₇ClF₃N₂O₂ | 411.81 | 413 | 4.50 |
Key Findings :
Acetyl vs. Phenoxy Linker Groups
The target compound features a 4-chlorophenylacetyl group, whereas N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () employs a 4-chlorophenoxy linker.
Key Insights :
- The acetyl linker in the target compound may enhance metabolic stability compared to the ether-linked phenoxy group, which is more prone to oxidative degradation .
- The indole NH in the phenoxy analog (δ ~10 ppm) exhibits a downfield shift compared to the indoline NH (δ ~8–9 ppm), reflecting differences in electronic environments .
Carboxamide vs. Carboxylic Acid Derivatives
1-[(4-Chlorophenyl)methyl]-1H-indole-2-carboxylic acid () replaces the carboxamide with a carboxylic acid group:
Comparison with Indomethacin: Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, ) shares a 4-chlorophenyl group but features a carboxylic acid and methoxy substituents.
Pesticide Chemicals with Chlorophenyl Moieties
lists chlorophenyl-containing pesticides like propiconazole and etaconazole , which share halogenated aromatic rings but differ in core structures (triazoles vs. indolines). These compounds leverage the 4-chlorophenyl group for antifungal activity, underscoring its broad utility in agrochemical design .
Biological Activity
1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 303.74 g/mol
- IUPAC Name : 1-(2-(4-chlorophenyl)acetyl)indoline-2-carboxamide
The mechanism of action for 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects. The compound has shown promise in inhibiting viral replication and exhibiting cytotoxic effects against cancer cells.
Antimicrobial Activity
Research indicates that 1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide exhibits notable antimicrobial properties. In a study evaluating various indole derivatives, it was reported that compounds similar to this one demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .
Table 1: Antimicrobial Activity of Related Indole Derivatives
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. In particular, indole derivatives have been associated with the inhibition of Bcl-2 and Bcl-xL proteins, which are overexpressed in many tumors .
A notable study reported that related indole-2-carboxamide derivatives exhibited IC values against colorectal cancer cell lines (HT-29 and SW-620) ranging from 132 to 611 nM . The compound's ability to induce apoptosis was linked to its influence on apoptotic gene expression.
Table 2: Anticancer Activity Against Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 132 - 611 |
| SW-620 | 37 - 468 |
Antiviral Activity
1-(2-(4-Chlorophenyl)acetyl)indoline-2-carboxamide has also been investigated for its antiviral properties. In studies involving alphavirus replication inhibitors, modifications to the indole structure led to significant improvements in potency against neurotropic viruses . The compound's structural analogs were shown to confer protection against viral infections in preclinical models.
Case Studies
- Alphavirus Inhibition : A series of indole-2-carboxamides were tested for their ability to inhibit the replication of western equine encephalitis virus (WEEV). One compound demonstrated a ten-fold improvement in potency compared to earlier leads, indicating that structural modifications significantly enhanced antiviral efficacy .
- Anticancer Efficacy : In a study assessing the effects of indole derivatives on cancer cell lines, it was found that certain compounds induced apoptosis through modulation of key apoptotic proteins such as Bax and p53, demonstrating their potential as chemotherapeutic agents .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
